molecular formula C13H14Cl2N4 B13769749 2-(3-aminophenyl)-3H-benzimidazol-5-amine;dihydrochloride CAS No. 63991-48-0

2-(3-aminophenyl)-3H-benzimidazol-5-amine;dihydrochloride

Cat. No.: B13769749
CAS No.: 63991-48-0
M. Wt: 297.18 g/mol
InChI Key: RAVWMFXCRJZCAH-UHFFFAOYSA-N
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Description

2-(3-aminophenyl)-3H-benzimidazol-5-amine;dihydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminophenyl)-3H-benzimidazol-5-amine;dihydrochloride typically involves the condensation of o-phenylenediamine with 3-nitrobenzaldehyde, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminophenyl)-3H-benzimidazol-5-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-aminophenyl)-3H-benzimidazol-5-amine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-aminophenyl)-3H-benzimidazol-5-amine;dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-aminophenyl)-3H-benzimidazol-5-amine;dihydrochloride stands out due to its unique combination of a benzimidazole core with an aminophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

63991-48-0

Molecular Formula

C13H14Cl2N4

Molecular Weight

297.18 g/mol

IUPAC Name

2-(3-aminophenyl)-3H-benzimidazol-5-amine;dihydrochloride

InChI

InChI=1S/C13H12N4.2ClH/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13;;/h1-7H,14-15H2,(H,16,17);2*1H

InChI Key

RAVWMFXCRJZCAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl

Origin of Product

United States

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